molecular formula C6H12N2O3S B13224010 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B13224010
M. Wt: 192.24 g/mol
InChI Key: WZJCXPKWIBFQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide is a sulfone-containing acetamide derivative characterized by a thiolan (tetrahydrothiophene) ring modified with two sulfonyl (dioxo) groups. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C6H12N2O3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4,7H2,(H,8,9)

InChI Key

WZJCXPKWIBFQLD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of 2-aminoacetamide with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the dioxo functionality into the thiolane ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce simpler thiolane derivatives.

Scientific Research Applications

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The dioxo-thiolane ring is believed to play a crucial role in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

a. 2-Chloro-N-cyclopentyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide (CAS: 854137-78-3)

  • Molecular Formula: C₁₁H₁₈ClNO₃S
  • Molecular Weight : 279.78 g/mol
  • Key Features: Substitution of the amino group with a cyclopentyl-chloro moiety.
  • Applications : Used as a research chemical in synthetic organic chemistry .

b. 2-Chloro-N-cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide (CAS: 5553-25-3)

  • Molecular Formula: C₁₂H₂₀ClNO₃S
  • Molecular Weight : 293.81 g/mol
  • Comparison: The cyclohexyl group increases steric bulk compared to cyclopentyl, which may reduce membrane permeability but improve target specificity.

Structural Trend : Halogenation (Cl) and alkyl chain length (cyclopentyl vs. cyclohexyl) influence molecular weight, solubility, and steric effects, critical for pharmacokinetics.

Trifluoroethyl and Arylsulfinyl Derivatives

a. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • Synthesis : Patented method optimized for industrial-scale production .
  • Key Features : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and altering solubility.

b. 2-Amino-N-(arylsulfinyl)-acetamides

  • Biological Activity : Inhibitors of bacterial LeuRS (leucyl-tRNA synthetase), demonstrating selective antibacterial effects. The sulfinyl group facilitates hydrogen bonding with enzyme active sites .
  • Comparison : Unlike the thiolan-dioxo core, arylsulfinyl derivatives prioritize aromatic interactions for enzyme inhibition.

Pharmacologically Active Analogues

a. 2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide)

  • Molecular Weight : 178.23 g/mol
  • Applications : Local anesthetic (e.g., lidocaine derivative). The dimethylphenyl group enhances lipophilicity, promoting nerve membrane penetration .
  • Contrast : The smaller substituents (vs. thiolan-dioxo) prioritize rapid absorption and short-acting effects.

b. 2-Amino-N-(4-hydroxy-6-ureidopyrimidin-2-yl)acetamide

  • Features : Pyrimidinyl substituent enables hydrogen bonding and π-stacking in molecular docking studies, suggesting applications in targeting nucleic acid-related enzymes .

Physicochemical and Toxicological Data

Compound Molecular Weight (g/mol) Solubility Toxicity Notes
Target Compound Not explicitly stated Likely polar due to sulfonyl groups No data in evidence
2-Cyano-N-[(methylamino)carbonyl]acetamide 141.13 Not reported Toxicological data insufficient
Glycinexylidide 178.23 High (anesthetic use) Well-characterized

Biological Activity

2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a compound characterized by the presence of a thiolane ring and an amino group, contributing to its unique chemical and biological properties. Its molecular formula is C6H11N1O4SC_6H_{11}N_{1}O_4S, with a molecular weight of approximately 193.22 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and interactions with various biomolecules.

Chemical Structure and Properties

The structural features of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide include:

  • Thiolane Ring : Provides stability and unique reactivity.
  • Dioxo Group : Contributes to redox activity, influencing cellular signaling pathways.
  • Amino Group : Facilitates hydrogen bonding with enzymes and proteins.

These characteristics enhance the compound's potential applications in drug development and biochemical research.

The biological activity of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide may involve several mechanisms:

  • Enzyme Modulation : The compound can interact with specific enzymes, altering their activity through competitive or non-competitive inhibition.
  • Redox Reactions : The dioxo group can participate in redox reactions, affecting the cellular redox state and influencing metabolic pathways.
  • Hydrogen Bonding : The amino group allows for specific interactions with target proteins, potentially enhancing or inhibiting their function.

Biological Activities

Research indicates that 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • Antioxidant Activity : The compound's ability to undergo redox reactions may confer protective effects against oxidative stress.
  • Potential Immunomodulatory Effects : Similar compounds have been studied for their role in modulating immune responses.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamideThiolane ring with dioxo groupAntimicrobial, antioxidant
N-(oxolan-2-yl)-1H-indole-6-carboxamideIndole core with oxolaneAntimicrobial, anticancer
2-(1,1-Dioxo-thiolan)acetamideLacks amino groupDifferent reactivity profile

This table highlights the uniqueness of 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction :
    • Researchers explored how 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide interacts with specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
  • Antioxidant Activity Assessment :
    • A study measured the compound's ability to scavenge free radicals in vitro. The results demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Immunomodulatory Potential :
    • In vivo studies showed that the compound could modulate immune responses in animal models, indicating its potential as an immunotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.